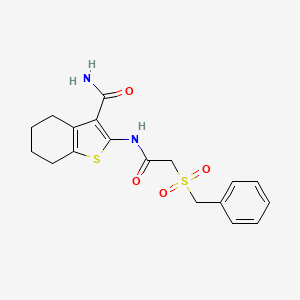

2-(2-phenylmethanesulfonylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring is a heterocyclic compound that contains a sulfur atom and a nitrogen atom. The acetamido group (-NHCOCH3) and the methanesulfonyl group (-SO2CH3) are both attached to this ring. These groups could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions. The acetamido and methanesulfonyl groups could also participate in various reactions. For example, the acetamido group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido and methanesulfonyl groups could increase its solubility in polar solvents. The benzothiophene ring could contribute to its stability and possibly also to its color .Wissenschaftliche Forschungsanwendungen

- Benzimidazole Derivatives : The compound belongs to the benzimidazole family, which has been extensively studied for its therapeutic applications. Benzimidazoles exhibit diverse bioactivities, including anticancer effects .

- Synthesis and Structure : Researchers have synthesized 2-(substituted-phenyl) benzimidazole derivatives efficiently. These compounds were obtained by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent. The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold significantly influenced anticancer activity. Electron-donating groups (e.g., OH, OMe, –NMe2, –O–CH2–C6H5) enhanced activity, while electron-withdrawing groups (e.g., –NO2, –CF3) decreased inhibition .

- Promising Candidates : Compounds 2f and 2g displayed significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

- Benzimidazole derivatives serve as a scaffold for developing new drugs. Commercially available anticancer drugs, such as osimertinib, navelbine, and vinblastine, are based on the benzimidazole skeleton .

Anticancer Activity

Drug Development and Optimization

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-benzylsulfonylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)11-26(23,24)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTAEIHUSPRPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Benzylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)

![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492817.png)

![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)

![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

![(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B6492863.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)